REACTION_SMILES
|
[Br-:24].[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10][CH:11]1[c:12]1[cH:13][cH:14][c:15]([Si:18]([CH3:19])([CH3:20])[CH3:21])[cH:16][cH:17]1)[N:22]2[CH3:23].[CH3:35][C:36](=[O:37])[OH:38].[CH3:39][OH:40].[CH3:41][CH2:42][O:43][CH2:44][CH3:45].[Cl:26][N:27]1[C:28](=[O:29])[CH2:30][CH2:31][C:32]1=[O:33].[K+:25].[OH2:34]>>[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10][CH:11]1[c:12]1[cH:13][cH:14][c:15]([Br:24])[cH:16][cH:17]1)[N:22]2[CH3:23]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
COC(=O)C1C(c2ccc([Si](C)(C)C)cc2)CC2CCC1N2C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(c2ccc([Si](C)(C)C)cc2)CC2CCC1N2C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(c2ccc(Br)cc2)CC2CCC1N2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br-:24].[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10][CH:11]1[c:12]1[cH:13][cH:14][c:15]([Si:18]([CH3:19])([CH3:20])[CH3:21])[cH:16][cH:17]1)[N:22]2[CH3:23].[CH3:35][C:36](=[O:37])[OH:38].[CH3:39][OH:40].[CH3:41][CH2:42][O:43][CH2:44][CH3:45].[Cl:26][N:27]1[C:28](=[O:29])[CH2:30][CH2:31][C:32]1=[O:33].[K+:25].[OH2:34]>>[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]2[CH2:7][CH2:8][CH:9]([CH2:10][CH:11]1[c:12]1[cH:13][cH:14][c:15]([Br:24])[cH:16][cH:17]1)[N:22]2[CH3:23]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
COC(=O)C1C(c2ccc([Si](C)(C)C)cc2)CC2CCC1N2C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1C(c2ccc([Si](C)(C)C)cc2)CC2CCC1N2C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(c2ccc(Br)cc2)CC2CCC1N2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |